Diethyl phosphonate

Catalog No.
S630744
CAS No.
762-04-9
M.F
C4H10O3P+
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl phosphonate

CAS Number

762-04-9

Product Name

Diethyl phosphonate

IUPAC Name

diethoxy(oxo)phosphanium

Molecular Formula

C4H10O3P+

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1

InChI Key

LXCYSACZTOKNNS-UHFFFAOYSA-N

SMILES

CCO[P+](=O)OCC

Solubility

Soluble in water
Soluble in common organic solvents
Soluble in carbon tetrachloride

Synonyms

Phosphonic Acid Diethyl Ester; Ethyl phosphite (EtO)2(HO)P; Diethoxyphosphine Oxide; Diethyl Acid Phosphite; Diethyl Hydrogen Phosphite; Diethyl phosphonate; Hydrogen Diethyl Phosphite; NSC 2665;

Canonical SMILES

CCO[P+](=O)OCC

Precursor for Organophosphorus Compounds:

DEP serves as a building block for synthesizing a wide range of organophosphorus compounds. These compounds are crucial in various scientific fields, including:

  • Medicine:
    • DEP can be used to synthesize phosphonate analogues of nucleosides, which are potential antiviral and anticancer agents [Source: National Institutes of Health, ].
    • It can also be a precursor for phosphonate esters with potential applications in bone disease treatment [Source: National Institutes of Health, ].
  • Agriculture: DEP can be used to synthesize organophosphorus pesticides and insecticides. However, it is important to note that the use of some organophosphorus pesticides is restricted or banned due to safety concerns [Source: World Health Organization, ].
  • Materials Science: DEP can be used to create flame retardants and other functional materials [Source: ScienceDirect, ].

Reagent in Organic Synthesis:

DEP's ability to act as a phosphorylating agent makes it useful in various organic synthesis reactions. It can be used for:

  • Introducing a phosphonate group into organic molecules [Source: Royal Society of Chemistry, ]
  • Modifying existing functional groups in organic molecules [Source: American Chemical Society, ]

Other Applications:

DEP also finds use in other scientific research areas, such as:

  • A solvent in some specific chemical reactions [Source: American Chemical Society, ]
  • A complexing agent for metal ions in coordination chemistry [Source: Royal Society of Chemistry, ]

Diethyl phosphonate is an organophosphorus compound with the chemical formula C4H11O3P\text{C}_4\text{H}_{11}\text{O}_3\text{P}. It is classified as a phosphonic acid diester and is a colorless liquid at room temperature. The compound features a tetrahedral molecular geometry, characteristic of many organophosphorus compounds. Diethyl phosphonate is known for its high reactivity, particularly due to the presence of the phosphorus-hydrogen bond, which makes it a valuable reagent in organic synthesis and various

DEP is considered a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate precautions.

Data:

  • LD50 (oral, rat): >5000 mg/kg (LD50 refers to the dose lethal to 50% of a test population)

  • Hydrolysis and Alcoholysis: It hydrolyzes to form phosphorous acid, especially in the presence of hydrogen chloride. Alcoholysis can occur when treated with alcohols, leading to transesterification .
  • P-Alkylation: The compound can undergo deprotonation with strong bases like potassium tert-butoxide, facilitating alkylation at the phosphorus atom through a Michaelis–Becker reaction .
  • Hydrophosphonylation: Diethyl phosphonate can add across unsaturated groups, such as aldehydes and imines, forming aminophosphonates through reactions like the Abramov reaction and Pudovik reaction .
  • Grignard Reagent Reactions: It reacts with Grignard reagents, resulting in deprotonation followed by displacement of ethoxy groups, leading to secondary phosphine oxides .

Diethyl phosphonate exhibits various biological activities, primarily related to its role as a precursor for biologically active phosphonates. These derivatives have been studied for their potential therapeutic applications, including antiviral and anticancer activities. Some studies indicate that certain derivatives can inhibit enzymes or interfere with cellular processes .

The synthesis of diethyl phosphonate can be achieved through several methods:

  • Reaction with Phosphorus Trichloride: Historically, it was prepared by reacting phosphorus trichloride with ethanol:
    PCl3+3C2H5OH(C2H5O)2P O H+2HCl+C2H5Cl\text{PCl}_3+3\text{C}_2\text{H}_5\text{OH}\rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P O H}+2\text{HCl}+\text{C}_2\text{H}_5\text{Cl}
  • Transesterification: This method involves treating diethyl phosphonate with various alcohols under specific conditions to yield different phosphonate esters .
  • Three-Component Reactions: Recent studies have explored multicomponent reactions involving diethyl phosphonate alongside amines and other reagents to produce complex phosphonates and bisphosphonates .

Diethyl phosphonate finds applications across various fields:

  • Synthesis of Organophosphorus Compounds: It serves as a key reagent in the synthesis of various organophosphorus compounds, including pesticides and herbicides.
  • Pharmaceuticals: Its derivatives are investigated for potential use in drug development due to their biological activity.
  • Chemical Reagents: Diethyl phosphonate is utilized in organic synthesis as a versatile reagent for generating other phosphorus-containing compounds .

Interaction studies involving diethyl phosphonate often focus on its reactivity with nucleophiles and electrophiles. For instance:

  • Reactivity with Amines: Studies have shown that diethyl phosphonate reacts with primary amines to form aminophosphonates, highlighting its utility in synthesizing biologically relevant compounds .
  • Nucleophilic Substitution Reactions: The compound has been demonstrated to participate in nucleophilic substitution reactions under various conditions, expanding its application in synthetic organic chemistry .

Diethyl phosphonate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Diethyl PhosphateC4H11O4P\text{C}_4\text{H}_{11}\text{O}_4\text{P}Contains an additional oxygen; less reactive than diethyl phosphonate.
Triethyl PhosphateC6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P}More sterically hindered; used as a solvent and reagent.
Dimethyl PhosphonateC4H11O3P\text{C}_4\text{H}_{11}\text{O}_3\text{P}Similar structure but less bulky; used in similar applications.
Methyl Phosphonic AcidC2H7O3P\text{C}_2\text{H}_7\text{O}_3\text{P}Acidic nature; used in biochemical studies but less versatile than diethyl phosphonate.

Diethyl phosphonate's unique properties stem from its specific structural configuration that allows for diverse reactivity patterns not seen in some of its analogues. Its ability to participate in hydrophosphonylation and P-alkylation reactions distinguishes it from other similar compounds .

Physical Description

Liquid
Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline]

Color/Form

Water-white liquid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

137.03675617 g/mol

Monoisotopic Mass

137.03675617 g/mol

Boiling Point

138 °C
Boiling point: 54 °C at 6 mm Hg

Heavy Atom Count

8

Vapor Density

4.76 (Air = 1)

Density

1.069 g/cu cm at 25 °C

Odor

Little odor

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, Oxides of phosphorus
When heated to decomposition it emits toxic fumes of /phosphorous oxides/.

UNII

U9X9YBA22W

GHS Hazard Statements

Aggregated GHS information provided by 215 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (21.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (76.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

11.2 [mmHg]
11.2 mm Hg at 25 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

762-04-9

Wikipedia

Diethyl phosphite

Methods of Manufacturing

Synthesis: Phosphorous trichloride and ethanol. Catalyst: NaOH.
Reaction of ethyl alcohol and phosphorus trichloride

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Phosphonic acid, diethyl ester: ACTIVE
Diethyl phosphite is listed in the CWC /Chemical Weapons Convention/ Annex on Chemicals under Schedule 3.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals are like Schedule 1 chemicals in that many have been stockpiled or used as weapons, but different in that they generally are produced in large quantities for purposes not prohibited by the Convention. They are thought to represent a risk to the object of the CWC due to their toxicity or to their importance in producing any of the chemicals listed in Schedule 1 or precursors listed in Schedule 2.
A phosphorus containing substance which is obtained by reacting 3-chloro-1,2,4-thiadiazol-5-yl sulfenyl chloride with diethyl phosphite is effective insecticide, miticide, & antimicrobial agent.
Max permissible air concentration linearly related to lipophilicity of compound.
Diethyl hydrogen phosphite is a Schedule 3B precursor.

Analytic Laboratory Methods

Photometric detection of organophosphorus compounds using dye assisted liquid chromatography was examined. One apparatus consisted of a pump, a rotary valve injector, and a column. Another apparatus had a dual pump liquid chromatograph equipped with a rotary valve injector and a slurry packed column. A visible selected wavelength detector equipped with a filter was used as well as a refractive index detector. The method involved interaction between the hydrogen-sulfate salt of brilliant-green, a dye, and various organophosphorus compounds. Specific compounds included ethyl-parathion (56382), coumaphos (56724), methyl-parathion (298000), diazinon (333415), phorate (298022), diethyl-phosphite (762049), hexamethyl-phosphoramide (680319), and diethyl-ethyl-phosphonate (78386). The mobile phases contained 0.0001 molar solution brilliant-green and concentrations of water and organic solvent. The temperature was maintained at 30 degrees C. Reagent grade methanol and acetonitrile were used as solvents. The chemical 1,4-dioxane (123911) was refluxed over sodium metal for 3 days and then distilled. The capacity factors obtained with methanol were significantly higher than those obtained with dioxane/water. For elution of the more hydrophobic compounds, acetonitrile/water mixtures were found to be appropriate. The net effect of the dye on retention of organic phosphorus compounds was an increase in the capacity factor by 0.82 unit. Detection limits for aliphatic compounds ranged from 37.0 to 57.0 ug; for aromatic pesticides, detection limits ranged from 0.10 to 0.50 ug. The authors conclude that the sensitivity of the method is modest but is comparable with that of other methods.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Moisture sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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